2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a piperidine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative through a cyclization reaction.
Alkylation: The indoline derivative is then alkylated with a suitable alkylating agent to introduce the piperidine ring.
Nitration: The benzene ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Chlorination: The compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group.
Amidation: Finally, the compound undergoes amidation to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or nitro compounds.
Scientific Research Applications
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-aminobenzamide
- 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-26-12-9-17-13-16(5-8-21(17)26)22(27-10-3-2-4-11-27)15-25-23(29)19-7-6-18(28(30)31)14-20(19)24/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTONDIXAZDZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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